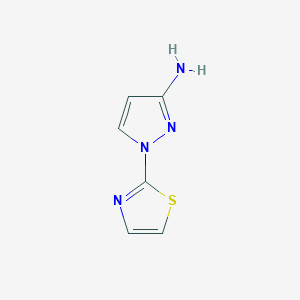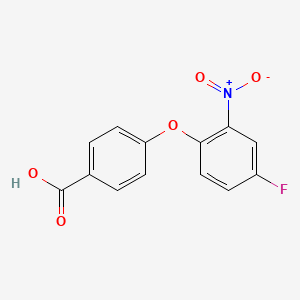
(3-Fluorofenil)(piridin-2-il)metanamina
Descripción general
Descripción
(3-Fluorophenyl)(pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Fluorophenyl)(pyridin-2-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Fluorophenyl)(pyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluorophenyl)(pyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anti-Fibrosis
Una de las aplicaciones notables de los derivados de piridin-2-il es en el tratamiento de enfermedades fibróticas. Se han sintetizado y evaluado compuestos con esta parte para sus actividades antifibróticas. Han mostrado resultados prometedores en la inhibición de la expresión de colágeno y el contenido de hidroxiprolina en medios de cultivo celular, lo que indica un potencial como nuevos fármacos antifibróticos .
Propiedades Fotofísicas para la Ciencia de Materiales
El comportamiento fotofísico de los compuestos de piridin-2-il es intrincado y valioso, especialmente en la ciencia de los materiales. Estos compuestos exhiben fluorescencia y fosforescencia dependientes de la excitación a temperatura ambiente, lo que es significativo para aplicaciones en bioimagen, anti-falsificación, catálisis y tecnologías de visualización .
Química Medicinal
En química medicinal, la parte de pirimidina, que está estructuralmente relacionada con la piridin-2-il, se considera una estructura privilegiada debido a su amplia gama de actividades farmacológicas. Se emplea en el diseño de nuevos compuestos heterocíclicos con potenciales actividades biológicas, incluidos compuestos antimicrobianos, antivirales, antitumorales y antifibróticos .
Fosforescencia de Temperatura Ambiente Orgánica (RTP)
Los materiales orgánicos que exhiben RTP son muy buscados por su biocompatibilidad y bajo costo. Los derivados de piridin-2-il se pueden diseñar para mostrar un comportamiento fluorescente y fosforescente multicolor en condiciones ambientales, lo que los hace adecuados para diversas aplicaciones, incluidas las pantallas y la bioimagen .
Inhibición de Sirtuina 2
Los derivados de piridin-2-ilmetanamina se han explorado como inhibidores de la Sirtuina 2 humana, una proteína involucrada en la regulación celular. Estos compuestos podrían potencialmente desarrollarse en agentes terapéuticos para enfermedades donde la Sirtuina 2 juega un papel .
Cristalografía y Análisis Estructural
Las estructuras cristalinas de los derivados de piridin-2-il proporcionan información sobre sus interacciones moleculares y propiedades. Esta información es crucial para el desarrollo de nuevos productos farmacéuticos y materiales con las características deseadas .
Mecanismo De Acción
- Bansode, A. H., & Suryavanshi, G. Metal-free hypervalent iodine/TEMPO mediated oxidation of amines and mechanistic insight into the reaction pathways. RSC Advances, 8, 32055 (2018)
- Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2012)
- Reactions of commercially available amines with intermediates. (2019)
- (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: Uses, Interactions, Mechanism of action. (2010)
: Read the full article : Link to article : Link to article : DrugBank entry
Propiedades
IUPAC Name |
(3-fluorophenyl)-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZYFGZSUCYGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178292-62-0 | |
| Record name | (3-fluorophenyl)(pyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


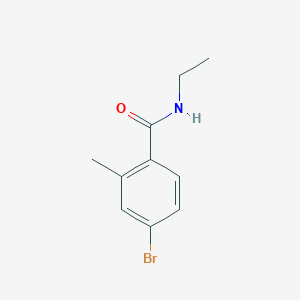
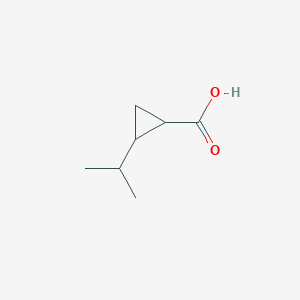
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
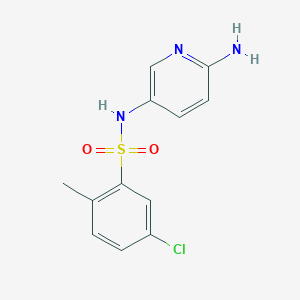
![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)
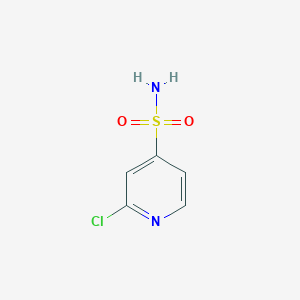
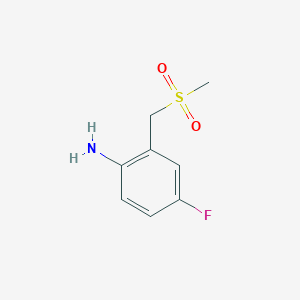
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)
